molecular formula C21H34N2O3 B135563 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate CAS No. 147951-44-8

2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate

Cat. No. B135563
M. Wt: 362.5 g/mol
InChI Key: YMAOYOXHPZIXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It belongs to the class of arylacetic acid derivatives and is widely used in the medical field for its analgesic and anti-inflammatory properties.

Mechanism Of Action

2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, swelling, and fever. By inhibiting COX enzymes, 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate reduces the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical And Physiological Effects

2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate has been shown to have both biochemical and physiological effects. It has been found to decrease the levels of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are pro-inflammatory cytokines. It also reduces the production of reactive oxygen species (ROS), which are involved in the inflammatory process. Physiologically, 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate has been shown to reduce pain, swelling, and fever.

Advantages And Limitations For Lab Experiments

2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate has several advantages for lab experiments. It is readily available, inexpensive, and has a well-established safety profile. It is also effective in reducing inflammation and pain, making it a useful tool for studying inflammatory processes. However, 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate has some limitations. It can interfere with the activity of other enzymes and signaling pathways, which can complicate the interpretation of experimental results. It can also have off-target effects, which can lead to unintended consequences.

Future Directions

There are several future directions for research on 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate. One area of interest is the development of new formulations that can enhance its therapeutic efficacy. Another area of interest is the investigation of its potential use in the treatment of other medical conditions, such as cancer and neurodegenerative diseases. Additionally, there is a need for further research on the biochemical and physiological effects of 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate, as well as its potential side effects and interactions with other drugs.
In conclusion, 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate is a widely used NSAID that has been extensively studied for its therapeutic effects. It works by inhibiting COX enzymes, reducing the production of prostaglandins, and thereby reducing inflammation and pain. It has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate, including the development of new formulations and investigation of its potential use in other medical conditions.

Synthesis Methods

The synthesis of 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate involves the reaction of 2-amino-5-chlorobenzophenone with diethylamine in the presence of sodium ethoxide. The resulting product is then reacted with cyclopentanone to form 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate.

Scientific Research Applications

2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate has been extensively studied for its therapeutic effects in various medical conditions. It has been found to be effective in the treatment of rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and other inflammatory disorders. It has also been used in the treatment of acute pain, postoperative pain, and menstrual pain.

properties

CAS RN

147951-44-8

Product Name

2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate

Molecular Formula

C21H34N2O3

Molecular Weight

362.5 g/mol

IUPAC Name

[2-(diethylamino)cyclopentyl] N-(3-pentoxyphenyl)carbamate

InChI

InChI=1S/C21H34N2O3/c1-4-7-8-15-25-18-12-9-11-17(16-18)22-21(24)26-20-14-10-13-19(20)23(5-2)6-3/h9,11-12,16,19-20H,4-8,10,13-15H2,1-3H3,(H,22,24)

InChI Key

YMAOYOXHPZIXHH-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCC2N(CC)CC

Canonical SMILES

CCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCC2N(CC)CC

synonyms

2-diethylaminocyclopentyl 3-n-pentyloxy-phenylcarbamate
2-diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate
K 1905
K 1905 hydrochloride
K 1905, (trans)-isomer
K-1905

Origin of Product

United States

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